molecular formula C8H5N3O4 B11789922 5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B11789922
M. Wt: 207.14 g/mol
InChI Key: UPPZJMHDJSPKGA-UHFFFAOYSA-N
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Description

5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyridine ring substituted with a hydroxyl group at the 6-position, fused to an oxadiazole ring, and a carboxylic acid group at the 3-position of the oxadiazole ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-hydroxypyridine-3-carboxylic acid with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridine carboxylic acids, while reduction of the oxadiazole ring can produce various amine derivatives.

Scientific Research Applications

5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The oxadiazole ring can interact with various enzymes, potentially inhibiting their function and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(6-Hydroxypyridin-3-yl)-1,2,4-triazole-3-carboxylic acid
  • 5-(6-Hydroxypyridin-3-yl)-1,2,4-thiadiazole-3-carboxylic acid
  • 5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-sulfonic acid

Uniqueness

5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

5-(6-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H5N3O4/c12-5-2-1-4(3-9-5)7-10-6(8(13)14)11-15-7/h1-3H,(H,9,12)(H,13,14)

InChI Key

UPPZJMHDJSPKGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1C2=NC(=NO2)C(=O)O

Origin of Product

United States

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